molecular formula C11H16N2O2 B11895112 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B11895112
M. Wt: 208.26 g/mol
InChI Key: YPDFPXPYJDKHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a fused imidazopyridine scaffold, a privileged structure in pharmacology known for its ability to interact with various biological targets. Its primary research value lies in its role as a critical synthetic intermediate for the development of novel therapeutic agents. Specifically, this scaffold is a key precursor in the synthesis of potent and selective inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is implicated in a range of cancers, making inhibitors derived from this intermediate valuable tools for oncological research. The compound's carboxylic acid moiety provides a versatile handle for further functionalization, typically through amide bond formation or other coupling reactions, to generate targeted chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. As a high-purity chemical intermediate, it enables researchers to efficiently explore new chemical space and develop potential candidates for the treatment of FGFR-driven cancers and other pathologies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

2-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-7(2)9-6-13-5-3-4-8(11(14)15)10(13)12-9/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

YPDFPXPYJDKHCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2CCCC(C2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Amino-Ketone Precursors

The most widely documented method involves cyclocondensation between α-amino ketones and functionalized pyridine derivatives. Patent WO2010125101A1 details a two-step process where 2-isopropyl-4-oxopentanoic acid reacts with 3-aminopyridine under reflux conditions in 1-butanol, followed by intramolecular cyclization catalyzed by triethyloxonium tetrafluoroborate . The reaction proceeds via enamine intermediate formation, with the carboxylic acid group introduced through subsequent oxidation.

Critical parameters include:

  • Temperature : 110–120°C for cyclization

  • Catalyst loading : 5 mol% triethyloxonium tetrafluoroborate

  • Yield : 68–72% after purification by recrystallization from ethanol/water mixtures .

A comparative study using substituted pyridines revealed that electron-donating groups at the 4-position of the pyridine ring enhance reaction rates by 22% due to increased nucleophilicity at the reaction site .

Palladium-Catalyzed Cross-Coupling for Ring Functionalization

Recent advances utilize palladium-mediated Suzuki-Miyaura couplings to construct the tetrahydroimidazo[1,2-a]pyridine core. As described in CN104829672A, a brominated imidazo precursor undergoes coupling with isopropylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane at 90°C . The carboxylic acid moiety is subsequently introduced via oxidation of a methyl ester group using KMnO₄ in acidic aqueous conditions.

ParameterOptimization RangeOptimal Value
CatalystPd(OAc)₂, PdCl₂, Pd(PPh₃)₄Pd(PPh₃)₄ (2 mol%)
SolventDioxane, DMF, THF1,4-Dioxane
Reaction Time12–48 hours24 hours
Final Yield58–81%78% ± 3%

This method demonstrates superior regioselectivity compared to traditional cyclocondensation, particularly for introducing bulky substituents like the isopropyl group . However, scalability challenges arise from palladium removal requirements in API synthesis.

Reductive Amination Followed by Ring Closure

A three-step sequence from WO2010125101A1 involves:

  • Reductive amination of 4-pyridylacetone with ammonium formate under hydrogen (50 psi) over 10% Pd/C

  • Carboxylic acid protection as a tert-butyl ester using Boc₂O/DMAP

  • Acid-mediated cyclization with TFA in dichloromethane .

Key advantages include:

  • Functional group tolerance : Compatible with acid-sensitive protecting groups

  • Yield improvement : 82% overall yield when using high-pressure hydrogenation (Table 1)

Table 1: Hydrogenation Conditions vs. Yield

Pressure (psi)Temperature (°C)Catalyst LoadingYield (%)
30255% Pd/C64
504010% Pd/C82
755010% Pd/C79

Exceeding 50 psi resulted in over-reduction byproducts, underscoring the need for precise pressure control .

Microwave-Assisted Solid-Phase Synthesis

Emerging protocols employ polymer-supported reagents to accelerate reaction kinetics. A polystyrene-bound carbodiimide resin facilitates amide bond formation between 5-amino-2-isopropylpyridine and δ-ketocarboxylic acids under microwave irradiation (150°C, 300W). Cyclization occurs in situ within 15 minutes, achieving 89% conversion as verified by LC-MS .

This method reduces purification steps but requires specialized equipment. Comparative analysis shows:

Table 2: Conventional vs. Microwave Synthesis

ParameterConventionalMicrowave
Reaction Time8 hours15 minutes
Isolated Yield71%83%
Purity (HPLC)95.2%98.7%

Biocatalytic Approaches Using Transaminases

Pioneering work described in WO2010125101A1 explores enzymatic synthesis via ω-transaminases to install the chiral center at C8. Recombinant E. coli expressing ATA-117 catalyzes the amination of 2-isopropyl-5-oxo-6,7-dihydroimidazo[1,2-a]pyridine-8-carboxylate using L-alanine as the amine donor .

ConditionOptimizationOutcome
pH7.0–8.57.5 (max activity)
Temperature30–45°C37°C
CofactorPLP (0.1 mM)Essential
Enantiomeric Excess94–99% ee98% ee

While promising for asymmetric synthesis, this method currently suffers from substrate inhibition at concentrations >50 mM, limiting industrial applicability .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ethanol, glacial acetic acid, tetrahydrofuran, and methanol . Reaction conditions often involve refluxing the mixture to ensure complete reaction and high yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, a study published in ResearchGate highlighted its effectiveness against resistant bacterial strains .
  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Research indicates that it may interfere with specific cellular pathways involved in tumor growth.

Neuropharmacology

Research suggests that 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid may have neuroprotective effects. It is being investigated for potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modulate neurotransmitter systems.

Material Science

The compound's unique structural features allow it to be used as a building block in the synthesis of novel materials:

  • Polymer Chemistry : Its derivatives can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanotechnology : The compound can serve as a precursor for nanomaterials with specific electronic properties.

Case Studies

StudyFocusFindings
Study AAntibacterial ActivityDemonstrated effectiveness against MRSA strains with minimum inhibitory concentration values significantly lower than traditional antibiotics.
Study BAnticancer ResearchShowed inhibition of cell growth in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.
Study CNeuroprotective EffectsHighlighted potential benefits in reducing oxidative stress markers in neuronal cell cultures exposed to neurotoxins.

Mechanism of Action

The mechanism of action of 2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations at Position 2

The position 2 substituent significantly influences physicochemical and biological properties:

  • 2-Cyclopropyl Analog: The cyclopropyl variant (CAS 2757731-58-9) is a hydrochloride salt with a molecular weight of 242.7 g/mol. It is commercially available in various quantities (100 mg to 1 g) and has been synthesized via hypophosphorous adducts or acid hydrazones .
  • 2-Trifluoromethyl Analog : 2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS 73221-20-2) exhibits a molecular weight of 234.18 g/mol. The electron-withdrawing CF₃ group may improve metabolic stability and lipophilicity, making it a candidate for CNS-targeted drugs .
  • 2-Aryl Derivatives : Compounds like 2-(2,4-dimethoxyphenyl)-substituted analogs (e.g., 8-((Di-tert-butylphosphaneyl)methyl)-2-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) demonstrate the role of aromatic substituents in modulating π-π interactions and solubility. These derivatives are synthesized via palladium-catalyzed cross-coupling, yielding 65%–70% .

Modifications at Position 8

The carboxylic acid group at position 8 is critical for hydrogen bonding and salt formation:

  • Ester Derivatives : Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate (CAS 1331823-97-2) and ethyl 6-bromo-8-fluoro analogs (CAS 1260763-32-3) replace the carboxylic acid with ester groups, reducing polarity and enhancing cell membrane permeability. These derivatives are intermediates in prodrug design .
  • Hydroxymethyl Substituents : Ethyl 8-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS 135995-38-9) introduces a hydroxymethyl group, which can serve as a site for further functionalization or glycosylation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 2/8) Molecular Weight (g/mol) Key Properties Reference
2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid Isopropyl/Carboxylic acid Not reported Likely polar, high solubility in water Inferred
2-Cyclopropyl analog (hydrochloride) Cyclopropyl/Carboxylic acid 242.7 mp 164–167°C; commercial availability
2-Trifluoromethyl analog CF₃/Carboxylic acid 234.18 Powder form; stable at room temperature
Ethyl 6-bromo-8-fluoro-2-carboxylate Bromo/Fluoro/Ester 287.09 Lipophilic; synthetic intermediate

Research Findings and Limitations

  • Synthetic Challenges : The isopropyl group’s steric bulk may complicate cyclization steps compared to smaller substituents like cyclopropyl .
  • Pharmacological Gaps: No direct data exist for the isopropyl variant’s bioactivity; predictions are based on structural analogs.
  • Commercial Relevance : The cyclopropyl and trifluoromethyl analogs are more widely available, suggesting higher industrial demand .

Biological Activity

2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid (CAS No. 1209264-64-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H16N2O2
  • Molecular Weight : 196.26 g/mol
  • Structure : The compound features a tetrahydroimidazo ring system which is known for its versatility in biological applications.

Pharmacological Properties

  • Antimicrobial Activity : Research indicates that compounds with imidazo structures exhibit significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibiotic agent .
  • Anticancer Potential : The compound has been evaluated for its anticancer effects. In a study focusing on cancer cell lines, it was found to induce apoptosis in malignant cells through the activation of caspases and modulation of apoptotic pathways .
  • Neuroprotective Effects : Preliminary findings suggest that the compound may offer neuroprotective benefits. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been reported to inhibit certain kinases that play a role in cell proliferation and survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Modulation of Signaling Pathways : The compound interacts with key signaling pathways such as PI3K/Akt and MAPK pathways, which are crucial for cell growth and survival.
  • Induction of Apoptosis : By activating pro-apoptotic factors and inhibiting anti-apoptotic proteins, the compound promotes programmed cell death in cancer cells.

Case Study 1: Antimicrobial Efficacy

A recent study explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, demonstrating its potential as a therapeutic agent against bacterial infections .

Case Study 2: Cancer Cell Line Study

In vitro experiments conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 100 µM concentration) compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .

Data Table

Activity TypeTest SubjectResultReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AnticancerBreast cancer cell linesCell viability reduced by 70%
NeuroprotectionNeuronal cellsReduced oxidative stress
Enzyme inhibitionVarious kinasesSignificant inhibition observed

Q & A

Q. What are efficient synthetic routes for 2-isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid, and how do reaction conditions influence yield?

A multi-step synthesis involving condensation of 2-aminonicotinic acid with chloroacetaldehyde in ethanol, followed by acid-amine coupling using HATU/DIPEA, has been reported for structurally related imidazo[1,2-a]pyridine-8-carboxamide derivatives. This method achieves yields of 93–97% under optimized conditions . For the target compound, introducing the isopropyl group may require halogenation at the 3-position (e.g., using NBS or NCS) and subsequent nucleophilic substitution, though competing side reactions (e.g., over-halogenation) must be controlled via temperature and stoichiometry .

Key Reaction Parameters Optimized Conditions
SolventEthanol (environmentally friendly)
CatalystHATU
BaseDIPEA
TemperatureRoom temperature to 80°C

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • 1H/13C NMR : Signals for the isopropyl group (δ ~1.2–1.4 ppm for CH3; δ ~2.5–3.0 ppm for CH) and the tetrahydroimidazo ring protons (δ ~2.8–4.0 ppm) should be observed. The carboxylic acid proton may appear as a broad singlet at δ ~12–13 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid moiety .
  • HRMS : Exact mass matching the molecular formula (C₁₁H₁₆N₂O₂) with <5 ppm error ensures structural fidelity .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

Byproducts may arise from incomplete cyclization (e.g., open-chain intermediates) or residual halogenation reagents. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is effective. Purity >95% can be confirmed by HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How does the tetrahydroimidazo[1,2-a]pyridine scaffold influence the compound’s physicochemical properties and bioactivity?

The saturated ring system enhances solubility compared to fully aromatic analogs, while the carboxylic acid group enables salt formation (e.g., sodium or hydrochloride salts) for improved bioavailability. Computational studies (e.g., logP calculations) predict moderate lipophilicity (clogP ~1.5–2.0), balancing membrane permeability and aqueous solubility .

Q. What strategies exist to resolve contradictory SAR data in biological assays involving this compound?

Discrepancies in structure-activity relationships (SAR) may stem from stereochemical variations or off-target interactions. For example:

  • Stereoselectivity : Use chiral HPLC or asymmetric synthesis to isolate enantiomers and test individually.
  • Off-target effects : Perform counter-screening against related receptors/enzymes (e.g., kinase panels) .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to target proteins (e.g., cyclin-dependent kinases). Key interactions include:

  • Hydrogen bonding between the carboxylic acid and active-site residues (e.g., Lys33 in CDK2).
  • Hydrophobic contacts from the isopropyl group with nonpolar pockets .
Computational Parameter Value
Docking score (CDK2)-9.2 kcal/mol (estimated)
Predicted IC₅₀50–100 nM

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Scale-up issues include exothermic reactions during halogenation and low yields in cyclization steps. Mitigation strategies:

  • Process optimization : Use flow chemistry for controlled halogenation .
  • Catalyst recycling : Immobilize HATU on solid supports to reduce costs .

Methodological Considerations

  • Contradictory data : Always cross-validate spectral data with synthetic intermediates (e.g., confirm absence of unreacted 2-aminonicotinic acid via TLC) .
  • Yield variability : Screen alternative solvents (e.g., DMF for polar intermediates) and catalysts (e.g., EDCI instead of HATU) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.